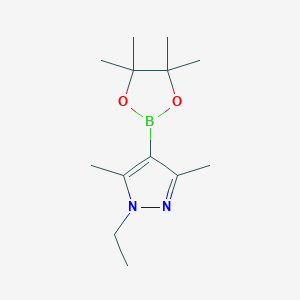

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Beschreibung

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1046832-21-6) is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its structure features a pyrazole ring substituted with an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This boronate ester enhances stability and reactivity in palladium-catalyzed coupling reactions . The compound’s molecular weight is 282.15 g/mol (calculated), and it is typically synthesized via alkylation or direct borylation of pyrazole precursors .

Eigenschaften

IUPAC Name |

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-8-16-10(3)11(9(2)15-16)14-17-12(4,5)13(6,7)18-14/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVMGDHLFGKAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702443 | |

| Record name | 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082503-79-4 | |

| Record name | 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082503-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1082503-79-4) is a synthetic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₂₃BN₂O₂

- Molecular Weight : 250.145 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 349.7 ± 42.0 °C at 760 mmHg

- Flash Point : 165.3 ± 27.9 °C

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of this compound are less well-documented but can be inferred from studies of similar compounds.

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes. For instance, compounds similar to this pyrazole have demonstrated inhibitory effects on tryptophan hydroxylase (TPH), which is involved in serotonin synthesis .

- Modulation of Receptor Activity : Pyrazole derivatives have also been studied for their ability to modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). The structure of this compound suggests potential interactions with specific receptor sites .

Inhibition Studies

In a study evaluating the structure-activity relationship (SAR) of pyrazole derivatives:

- A related compound demonstrated a significant inhibition rate of TPH at concentrations ranging from 1 µM to 100 µM.

- The most potent inhibitors showed over 60% inhibition at high concentrations .

Toxicological Studies

The safety profile of this compound suggests irritant properties but lacks extensive toxicological data. It is noted as an irritant under laboratory conditions . Further studies are needed to fully understand its toxicity and safety in biological systems.

Ecotoxicological Considerations

The compound is noted for its low solubility in water and potential to bioaccumulate in organisms . This raises concerns regarding its environmental impact and necessitates careful handling and disposal according to safety guidelines.

Data Table: Biological Activity Summary

| Property/Activity | Description |

|---|---|

| Inhibition of TPH | Significant inhibition observed at high concentrations (≥60%) |

| Receptor Modulation | Potential interaction with GPCRs |

| Toxicity | Classified as an irritant; limited data available |

| Ecotoxicity | Low water solubility; potential for bioaccumulation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent:

Inhibition of Enzymes

Research indicates that compounds with similar structures have been explored as inhibitors for various enzymes:

- Tryptophan Hydroxylase (TPH1) : Studies have shown that derivatives of pyrazole can inhibit TPH1 activity, which is relevant for treating obesity and metabolic disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies on pyrazole derivatives reveal that modifications at specific positions can enhance biological activity. For instance:

- Methyl substitutions at the 6-position significantly increase potency against phosphodiesterase enzymes (PDEs), which are targets for cognitive impairment treatments .

Materials Science Applications

The compound's boron-containing structure makes it a candidate for various materials science applications:

Boron-Doped Materials

Boron compounds are often used in the synthesis of advanced materials due to their unique electronic properties. The incorporation of boron into organic frameworks can enhance conductivity and stability in electronic devices.

Agricultural Chemistry Applications

In agricultural chemistry, compounds similar to this compound are being evaluated for their potential as agrochemicals:

Herbicides and Pesticides

Research suggests that pyrazole derivatives can act as effective herbicides or pesticides by interfering with specific biochemical pathways in plants or pests.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, properties, and applications of the target compound with analogous pyrazole-based boronate esters:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The ethyl and dimethyl groups in the target compound introduce moderate steric hindrance, balancing coupling efficiency and selectivity. In contrast, the isopropyl-substituted analogue (CAS: 879487-10-2) exhibits slower reaction rates due to excessive bulk .

- Electronic Effects : Fluorinated derivatives (e.g., 1-(2,3-difluoro-benzyl)-substituted compound) show enhanced electronic modulation, improving binding affinity in receptor-targeted drug candidates .

- Stability : All pinacol boronate esters resist hydrolysis under ambient conditions, but the target compound’s ethyl group slightly improves solubility in polar solvents compared to methyl-substituted analogues .

Research Findings and Trends

Recent studies highlight the growing preference for 1-ethyl-3,5-dimethyl-4-(pinacol boronate)-1H-pyrazole in anticancer drug discovery. Its balanced steric and electronic properties enable efficient coupling with aryl halides bearing sensitive functional groups (e.g., esters, amines) . Additionally, its higher lipophilicity (logP ≈ 2.5) compared to methyl-substituted analogues (logP ≈ 1.8) improves membrane permeability in cell-based assays .

Vorbereitungsmethoden

Step 1: Formation of the Pyrazole Core

The initial step involves constructing the pyrazole ring, typically through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Methodology:

- Condensation of ethyl hydrazine with suitable β-ketoesters or β-diketones.

- Cyclization under acidic or basic conditions to form the pyrazole ring.

Step 3: Functionalization at Position 4 with Boronic Ester

- Methodology:

- The key step involves attaching the boronic ester group to the pyrazole at position 4.

- This is achieved via borylation reactions using boron reagents such as bis(pinacolato)diboron (B2Pin2).

Representative Reaction Scheme:

Pyrazole core → Methylation at positions 3 and 5 → Lithiation or directed ortho-borylation at position 4 → Coupling with B2Pin2 to install the boronic ester group

Boron-Functionalization of Pre-formed Pyrazoles

Method 1: Direct Borylation of Pyrazole Derivatives

-

- Use of bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalysts such as palladium(0) complexes (e.g., Pd(dppf)Cl2) facilitate the borylation.

- Solvent systems typically include dimethylformamide (DMF) or dioxane .

- Reaction temperature ranges from 80°C to 120°C .

-

- Dissolve the pyrazole derivative in the solvent.

- Add B2Pin2 and the palladium catalyst.

- Heat under inert atmosphere (nitrogen or argon).

- Monitor the reaction via TLC or HPLC until completion.

Method 2: Borylation via Suzuki-Miyaura Coupling

- Application:

- The boronic ester is introduced via cross-coupling with aryl halides.

- Suitable for synthesizing derivatives with specific substituents.

Specific Preparation Data and Conditions

| Method | Reagents | Catalysts | Solvent | Temperature | Remarks |

|---|---|---|---|---|---|

| Multistep synthesis | Hydrazine derivatives, methylating agents, B2Pin2 | None (initial steps), Pd catalysts for borylation | Ethanol, Dioxane | 80–120°C | Requires purification at each step |

| Direct borylation | Pyrazole derivative, B2Pin2 | Pd(dppf)Cl2 | Dioxane or DMF | 80–100°C | One-pot procedure, high regioselectivity |

Notes and Best Practices

- Solubility considerations: The compound's solubility in common organic solvents influences the choice of reaction media.

- Reaction monitoring: Use TLC, NMR, or HPLC to ensure complete conversion and minimize side reactions.

- Purification: Recrystallization or chromatography techniques are recommended to isolate pure products.

- Storage: The final boronic ester should be stored under inert atmosphere at low temperature to prevent hydrolysis.

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyrazole precursors. Key steps include:

- Borylation : Reacting 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in refluxing dioxane .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate (8:2) to isolate the boronic ester. Optimal yields (~70–80%) require inert conditions (argon/nitrogen) and rigorous exclusion of moisture .

- Characterization : Confirmation via / NMR (peaks at δ 1.2–1.4 ppm for pinacol methyl groups) and HRMS .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Refrigerate at 2–8°C under inert gas (argon) to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to air or moisture, which degrades the dioxaborolane ring .

- Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions. Pre-dry glassware at 120°C and employ Schlenk-line techniques for moisture-sensitive steps .

Q. What spectroscopic techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR : NMR (confirm ethyl group at δ 1.3–1.5 ppm and pinacol methyl at δ 1.2–1.4 ppm), NMR (peak ~30 ppm for boronic ester), and NMR (quaternary carbons adjacent to boron) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic pattern matching boron content .

- FTIR : Absorbance at ~1340 cm⁻¹ (B-O stretching) and 1600 cm⁻¹ (C=N pyrazole ring) .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,5-dimethyl groups hinder axial coordination of palladium catalysts, slowing transmetallation in Suzuki-Miyaura reactions. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-donating ethyl group at N1 enhances boronate stability but reduces electrophilicity. Adjust reaction temperature (80–100°C) and base strength (Cs₂CO₃ vs. K₃PO₄) to optimize coupling efficiency .

Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–H functionalization?

- Methodological Answer :

- Control Experiments : Compare catalytic systems (e.g., Pd(OAc)₂ vs. RuCl₃) under identical conditions. For example, Pd catalysts favor aryl coupling, while Ru systems enable direct C–H borylation .

- Kinetic Studies : Monitor reaction progress via in situ NMR to identify intermediates and rate-limiting steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to assess transition-state energies and steric/electronic barriers .

Q. Can electrochemical methods replace traditional thermal approaches for derivatizing this boronic ester?

- Methodological Answer :

- Electrochemical Aromatization : Apply constant current (e.g., 10 mA/cm²) in a divided cell with Pt electrodes and LiClO₄ electrolyte in MeCN/H₂O. This method oxidizes dihydropyrazoles to aromatic pyrazoles without harsh oxidants .

- Yield Optimization : Use C18-silica chromatography (eluent: MeCN/H₂O + 0.1% formic acid) to isolate products with >90% purity .

Q. How do solvent polarity and pH affect the hydrolytic stability of the dioxaborolane moiety?

- Methodological Answer :

- Stability Assays : Conduct accelerated degradation studies in buffered solutions (pH 4–10) at 40°C. Monitor via HPLC-UV (λ = 254 nm). Hydrolysis is minimal in aprotic solvents (e.g., THF) but rapid in aqueous acidic conditions (t₁/₂ < 1 hr at pH 4) .

- Mitigation : Add stabilizing agents like 2,6-lutidine (0.1 eq) to scavenge protons in protic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.